2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one is an organic compound that features a tert-butylamino group and a chlorophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by another group.
Scientific Research Applications
2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The tert-butylamino group may interact with enzymes or receptors, while the chlorophenyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylamino)-1-(4-fluorophenyl)ethan-1-one
- 2-(tert-Butylamino)-1-(4-bromophenyl)ethan-1-one
- 2-(tert-Butylamino)-1-(4-methylphenyl)ethan-1-one
Uniqueness
2-(tert-Butylamino)-1-(4-chlorophenyl)ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
91068-94-9 |
---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3 |
InChI Key |
RYGWZJISLDGQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.